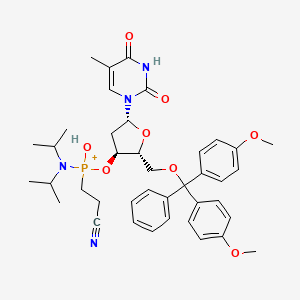

C40H51N4O8P

Description

C₄₀H₅₁N₄O₈P is a high-molecular-weight organophosphorus compound characterized by a complex structure incorporating nitrogen, oxygen, and phosphorus atoms.

Properties

Molecular Formula |

C40H50N4O8P+ |

|---|---|

Molecular Weight |

745.8 g/mol |

IUPAC Name |

[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-(2-cyanoethyl)-[di(propan-2-yl)amino]-hydroxyphosphanium |

InChI |

InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(47,23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-50-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-37,47H,11,23-24,26H2,1-7H3/p+1/t35-,36+,37+,53?/m0/s1 |

InChI Key |

IYAXKAJJJJBRIR-CEXSRUIHSA-O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[P+](CCC#N)(N(C(C)C)C(C)C)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[P+](CCC#N)(N(C(C)C)C(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound A: C₁₀H₈O₃ (CAS 64175-51-5)

- Molecular Weight : 176.17 g/mol

- Key Properties :

| Parameter | C₄₀H₅₁N₄O₈P | C₁₀H₈O₃ |

|---|---|---|

| Molecular Weight | 770.82 g/mol | 176.17 g/mol |

| Solubility (Water) | Not reported | 0.639 mg/mL |

| Enzyme Inhibition | Unknown | CYP1A2 inhibitor |

| Synthetic Complexity | High | Moderate |

Contrasts :

- C₄₀H₅₁N₄O₈P’s larger size and phosphorus content likely enhance thermal stability and ligand-binding capacity compared to C₁₀H₈O₃, making it more suitable for applications requiring structural rigidity (e.g., polymer matrices) .

- C₁₀H₈O₃’s higher aqueous solubility and CYP1A2 inhibition suggest pharmaceutical utility, whereas C₄₀H₅₁N₄O₈P’s insolubility may limit bioactivity .

Compound B: C₉H₉BrO₂ (CAS 41841-16-1)

- Molecular Weight : 229.07 g/mol

- Key Properties: Moderate lipophilicity (Log Po/w: 2.44–2.71) due to bromine substitution. Solubility: 0.219 mg/mL in water, classified as "low solubility" .

| Parameter | C₄₀H₅₁N₄O₈P | C₉H₉BrO₂ |

|---|---|---|

| Halogen Content | None | Bromine |

| BBB Permeability | Unlikely | Yes |

| Log Po/w | Not reported | 2.44–2.71 |

| Bioavailability | Low (inferred) | 0.55 (moderate) |

Contrasts :

- The bromine atom in C₉H₉BrO₂ enhances electrophilic reactivity, enabling cross-coupling reactions, whereas C₄₀H₅₁N₄O₈P’s phosphorus group may facilitate chelation or catalytic activity .

- C₉H₉BrO₂’s BBB permeability contrasts with C₄₀H₅₁N₄O₈P’s probable exclusion from the CNS due to its size and polarity .

Impact of Molecular Weight on Properties

- Solubility : Higher molecular weight in C₄₀H₅₁N₄O₈P correlates with reduced solubility compared to smaller analogues like C₁₀H₈O₃. This aligns with trends observed in polymer chemistry, where increased chain length reduces solubility .

- Synthetic Accessibility : C₄₀H₅₁N₄O₈P’s complexity (multiple stereocenters, phosphorus integration) likely requires multi-step synthesis, contrasting with the straightforward preparation of C₉H₉BrO₂ via bromination .

Data Tables for Key Comparisons

Table 1: Structural and Functional Properties

| Compound | C₄₀H₅₁N₄O₈P | C₁₀H₈O₃ | C₉H₉BrO₂ |

|---|---|---|---|

| Molecular Formula | C₄₀H₅₁N₄O₈P | C₁₀H₈O₃ | C₉H₉BrO₂ |

| Molecular Weight | 770.82 g/mol | 176.17 g/mol | 229.07 g/mol |

| Key Functional Groups | Phosphoester | Carboxylic acid | Bromoester |

| Solubility (Water) | Low | 0.639 mg/mL | 0.219 mg/mL |

| Enzyme Interaction | Unknown | CYP1A2 inhibitor | CYP1A2 inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.